tert-Amyl peroxy-2-ethylhexanoate

Description

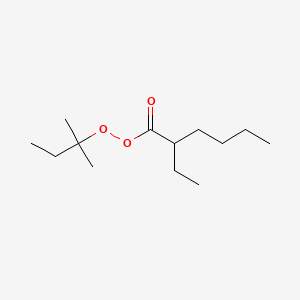

Structure

3D Structure

Properties

CAS No. |

686-31-7 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

2-methylbutan-2-yl 2-ethylhexaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

IFXDUNDBQDXPQZ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OOC(C)(C)CC |

Canonical SMILES |

CCCCC(CC)C(=O)OOC(C)(C)CC |

Other CAS No. |

686-31-7 |

physical_description |

Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water. Liquid |

Pictograms |

Flammable; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Amyl Peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of tert-Amyl peroxy-2-ethylhexanoate (TAPO). It is an organic peroxide widely utilized as a free-radical initiator in polymerization processes. This document includes detailed tables of its physical and chemical properties, experimental protocols for its synthesis and thermal decomposition analysis, and a visualization of its mechanism of action in polymerization. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of this compound.

Core Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is a member of the organic peroxides family and is primarily used as an initiator for the (co)polymerization of ethylene, styrene, and (meth)acrylates.[2][3]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₃ | [4] |

| Molecular Weight | 230.34 g/mol | [4] |

| CAS Number | 686-31-7 | [5] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 0.9075 g/cm³ at 20 °C | [5] |

| Melting Point | -62 °C | [5] |

| Boiling Point | 68 °C at 0.5 Torr | [5] |

| Solubility in Water | Insoluble | [1][4] |

| Active Oxygen Content | ~6.95% |

Safety and Handling Information

This compound is a thermally unstable compound and may explode if exposed to heat, shock, or friction.[1][4] It is classified as an organic peroxide Type D.[5]

| Safety Parameter | Value | Source(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | |

| Control Temperature | 20 °C | |

| Emergency Temperature | 25 °C | |

| Primary Hazards | Flammable, Irritant, Explosive | [4][5] |

Handling Precautions:

-

Store below 10°C in a well-ventilated place away from heat and direct sunlight.[5]

-

Keep away from incompatible materials such as acids, bases, heavy metals, and reducing agents.

-

Use non-sparking tools and explosion-proof equipment.

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

In case of a spill, do not touch the material. Isolate the spill area and use inert, damp, non-combustible material for cleanup.[6]

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

Disclaimer: The following protocol is adapted from the synthesis of the closely related compound, tert-amyl peroxy-2-ethylhexyl carbonate, as described in patent CN112300045A.[7] This should be considered a general guideline and may require optimization for the synthesis of this compound.

Materials:

-

tert-Amyl hydroperoxide

-

2-Ethylhexanoyl chloride

-

Aqueous sodium hydroxide (B78521) (e.g., 30% w/v)

-

An organic solvent (e.g., hexane (B92381) or heptane)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve tert-amyl hydroperoxide in the organic solvent.

-

Cool the solution to a temperature between 10-20 °C.

-

Slowly add the aqueous sodium hydroxide solution while maintaining the temperature.

-

Once the addition of the base is complete, slowly add 2-ethylhexanoyl chloride to the reaction mixture. The temperature should be carefully controlled and not allowed to exceed 40 °C.[7]

-

After the addition is complete, allow the mixture to react for 3-5 hours at a controlled temperature.[7]

-

After the reaction is complete, stop the stirring and allow the layers to separate.

-

Separate the organic layer, which contains the product.

-

Wash the organic layer sequentially with a dilute sodium carbonate solution and then with deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the final product. The purity of the product should be determined by appropriate analytical methods.

Analysis of Thermal Decomposition Kinetics

The thermal decomposition of this compound can be studied using techniques like Differential Scanning Calorimetry (DSC) or by monitoring its concentration over time at elevated temperatures and pressures. The following is a general methodology based on a study by Buback et al.[1]

Apparatus:

-

High-pressure tubular reactor

-

High-pressure pump

-

FT-IR spectrometer with a high-pressure optical cell

-

Thermostatically controlled heating system

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., n-heptane).

-

Pump the solution through the high-pressure tubular reactor at a constant flow rate.

-

The reactor is maintained at a constant temperature and pressure.

-

The residence time in the reactor is varied by changing the flow rate or the reactor volume.

-

After passing through the reactor, the solution flows through the high-pressure optical cell of the FT-IR spectrometer.

-

The concentration of the peroxide is monitored in real-time by measuring the absorbance of a characteristic vibrational band (e.g., the C=O stretching vibration).

-

By measuring the peroxide concentration at different residence times (and thus, reaction times), the first-order decomposition rate coefficient (k_obs) can be determined at a given temperature and pressure.[1]

-

The experiment is repeated at various temperatures to determine the activation energy (Ea) of the decomposition reaction.

Mechanism of Action: Free-Radical Polymerization Initiation

The primary application of this compound is as a thermal initiator for free-radical polymerization. The process begins with the thermal decomposition of the peroxide.

Decomposition Pathway

Upon heating, the weak oxygen-oxygen bond in the this compound molecule undergoes homolytic cleavage to form two radicals: a tert-amyloxy radical and a 2-ethylhexanoyloxy radical.

Caption: Thermal decomposition of this compound.

The 2-ethylhexanoyloxy radical can then undergo decarboxylation to form a more stable alkyl radical and carbon dioxide.

Caption: Decarboxylation of the 2-ethylhexanoyloxy radical.

Polymerization Workflow

The radicals generated from the decomposition of this compound then initiate the polymerization of monomers.

Caption: Workflow of free-radical polymerization initiated by TAPO.

Applications

This compound is a highly efficient medium-temperature initiator. Its primary applications include:

-

Polymer Production: It is used in the polymerization of various monomers, including ethylene, styrene, acrylates, and methacrylates.[2][3]

-

Thermoset Composites: It serves as a curing agent for unsaturated polyester (B1180765) resins in applications like Bulk Molding Compound (BMC) and Sheet Molding Compound (SMC).

-

Artificial Stone Curing: It is utilized in the production of artificial stone to accelerate the curing process.

Conclusion

This compound is a versatile and efficient organic peroxide with significant applications in the polymer industry. Its chemical properties, particularly its thermal decomposition kinetics, make it a valuable tool for initiating and controlling free-radical polymerization reactions. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is crucial for its effective and safe use in research and industrial settings. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Trigonox 121 this compound [nouryon.com]

- 3. Trigonox 121-C75 this compound, 75% solution in isododecane [nouryon.com]

- 4. This compound | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

tert-Amyl peroxy-2-ethylhexanoate CAS number 686-31-7

An In-Depth Technical Guide to tert-Amyl peroxy-2-ethylhexanoate (CAS: 686-31-7)

For Researchers and Scientists in the Polymer and Chemical Industry

Introduction

This compound, identified by CAS number 686-31-7, is a liquid organic peroxide belonging to the perester class. It serves as a highly efficient free-radical initiator for the polymerization of various monomers.[1] Its well-balanced half-life characteristics make it a versatile choice for controlled radical generation in both batch and continuous polymerization processes.[1] This compound is widely utilized in the production of low-density polyethylene (B3416737) (LDPE), polystyrene (PS), acrylic resins, and as a curing agent for thermoset composites like Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC).[1][2][3] Its primary function is to thermally decompose into free radicals, which subsequently initiate the chain-growth polymerization process.

Physicochemical and Thermal Properties

The physical and chemical properties of this compound are summarized below. It is a colorless to pale yellow liquid that is insoluble in water.[4][5]

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 686-31-7 | [1] |

| Molecular Formula | C13H26O3 | [6][7] |

| Molecular Weight | 230.34 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [4][5][8] |

| Density | 0.9075 g/cm³ at 20°C | [9] |

| Refractive Index | 1.435 at 20°C | [9] |

| Boiling Point | 68°C at 0.5 Torr | [9] |

| Solubility | Insoluble in water | [4][5][8] |

| Theoretical Active Oxygen | 6.95% |[1] |

Thermal Decomposition and Reactivity

Organic peroxides are thermally unstable and their rate of decomposition is highly temperature-dependent. The reactivity is typically expressed by the half-life (t½), the time required to decompose 50% of the peroxide at a given temperature. The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter, representing the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition, which may lead to fire or explosion.[10][11]

Table 2: Thermal Stability and Safety Data

| Parameter | Value | Reference(s) |

|---|---|---|

| SADT | 35°C | [1][2][10] |

| Control Temperature (Tc) | 20°C | [2][10] |

| Emergency Temperature (Te) | 25°C | [1][2][10] |

| Recommended Storage | -20°C to 10°C (Max) | [1][9][10] |

| Half-life (t½) Data | ||

| 10 hours | 72°C (for the similar tert-Butyl analogue) | [11] |

| 1 hour | 91°C (for the similar tert-Butyl analogue) | [11] |

| 0.1 hour (6 min) | 113°C (for the similar tert-Butyl analogue) |[11] |

Note: Half-life data for the closely related and commonly used analogue, tert-Butyl peroxy-2-ethylhexanoate (Trigonox® 21S), is provided for reference as it exhibits similar reactivity profiles.

The decomposition process begins with the homolytic cleavage of the oxygen-oxygen bond, a characteristic reaction of organic peroxides.[12] This thermal decomposition generates two radical species which can then initiate polymerization.

Applications in Polymer Synthesis

This compound is a preferred initiator in several polymerization processes due to its efficiency in a moderate temperature range (approx. 70-120°C).

-

Polymerization of Ethylene: It is an efficient initiator for the production of Low-Density Polyethylene (LDPE) in both tubular and autoclave reactor processes.[1][11]

-

Styrene (B11656) Polymerization: It can be used in the suspension polymerization of styrene at temperatures around 90°C.[11]

-

Acrylics and Methacrylates: The initiator is widely employed in the polymerization of acrylate (B77674) and methacrylate (B99206) monomers for producing coatings, adhesives, and acrylic resins.[1][2][3]

-

Thermoset Curing: It acts as a curing agent for unsaturated polyester (B1180765) resins at elevated temperatures, particularly in SMC, BMC, and pultrusion processes.[1][2]

Experimental Protocols

Example Protocol: Suspension Polymerization of Styrene

This protocol describes a generalized lab-scale procedure for the suspension polymerization of styrene using this compound as the initiator.

Materials:

-

Styrene monomer (inhibitor removed)

-

Deionized water

-

Poly(vinyl alcohol) (PVA) as a suspending agent

-

This compound (initiator)

-

Nitrogen gas for inerting

-

Methanol (B129727) for precipitation

Procedure:

-

Reactor Setup: A 1 L jacketed glass reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature controller.

-

Aqueous Phase Preparation: The reactor is charged with 400 mL of deionized water and 0.5 g of PVA. The mixture is stirred at 300 RPM and heated to the reaction temperature of 90°C.

-

Inerting: The reactor is purged with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Organic Phase Preparation: In a separate beaker, 1.0 g (approx. 4.3 mmol) of this compound is dissolved in 100 g of inhibitor-free styrene monomer.

-

Initiation: The styrene/initiator solution is added to the reactor containing the aqueous phase under continuous stirring. The stirring speed is maintained to ensure the formation of stable monomer droplets.

-

Polymerization: The reaction is allowed to proceed at 90°C for 6-8 hours. The temperature is carefully controlled as the reaction is exothermic.

-

Work-up: After the reaction period, the reactor is cooled to room temperature. The resulting polymer beads are collected by filtration.

-

Purification: The polystyrene beads are washed thoroughly with deionized water and then with methanol to remove any unreacted monomer and residual initiator.

-

Drying: The purified beads are dried in a vacuum oven at 50°C to a constant weight.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict handling and storage protocols.

-

Thermal Sensitivity: The compound is thermally unstable and can decompose violently if heated.[4][8] It may explode from heat, contamination, or loss of temperature control.[8] The SADT is 35°C, meaning above this temperature, the decomposition can become uncontrollable.[1][10]

-

Storage: It must be stored in a temperature-controlled environment, with a recommended maximum temperature of 10°C and a control temperature of 20°C for transport.[1][10] It should be kept away from sources of heat, ignition, and direct sunlight.[10][11]

-

Incompatibilities: Avoid contact with reducing agents (e.g., amines), acids, alkalis, and heavy metal compounds (e.g., accelerators, driers), as these can induce rapid decomposition.[11]

-

Hazards: It is classified as an organic peroxide (Type D, liquid).[10] It may cause an allergic skin reaction.[5] The decomposition products can be flammable and may produce irritating or toxic gases.[8]

-

Handling: Never weigh out in the storage room.[11] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure emergency procedures are in place in case of temperature excursions above the emergency temperature (25°C).[10]

References

- 1. firstpetrochemicals.com [firstpetrochemicals.com]

- 2. TAPEH | this compound: High-Efficiency Initiator for BMC/SMC Curing and Artificial Stone Production [evergreenchemicals.cn]

- 3. Trigonox 121 this compound [nouryon.com]

- 4. This compound | 686-31-7 [chemicalbook.com]

- 5. This compound | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 686-31-7 [m.chemicalbook.com]

- 7. our-products | United Initiators [united-initiators.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. smcheah.weebly.com [smcheah.weebly.com]

- 11. nouryon.com [nouryon.com]

- 12. pergan.com [pergan.com]

An In-depth Technical Guide to tert-Amyl Peroxy-2-ethylhexanoate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Amyl peroxy-2-ethylhexanoate, a versatile organic peroxide. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name 2-methylbutan-2-yl 2-ethylhexaneperoxoate, is an organic peroxide characterized by a peroxy ester functional group.[1] The molecule consists of a tert-amyl group attached to a peroxy acid derivative of 2-ethylhexanoic acid. Its chemical formula is C13H26O3.[1][2][3][4] The structure is represented by the SMILES string CCCCC(CC)C(=O)OOC(C)(C)CC.[1]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid.[1][3] It is insoluble in water.[1][3] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 230.34 g/mol | [1][4] |

| Exact Mass | 230.18819469 Da | [1] |

| CAS Number | 686-31-7 | [1][2] |

| Density | 0.9075 g/cm³ at 20 °C | [3] |

| Boiling Point | 68 °C at 0.5 Torr | [3] |

| Refractive Index | 1.435 at 20 °C | [3] |

| Flash Point | 71 °C | |

| Theoretical Active Oxygen | 6.95% | |

| Half-life (0.1 hr) | 111 °C | |

| Half-life (1 hr) | 91 °C | |

| Half-life (10 hr) | 73 °C | |

| SADT (Self-Accelerating Decomposition Temperature) | 35 °C |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible two-step synthesis can be inferred from analogous chemical preparations, such as the synthesis of tert-amyl peroxy-2-ethylhexyl carbonate. This process generally involves the formation of a hydroperoxide followed by its reaction with an acyl chloride.

Step 1: Synthesis of tert-Amyl Hydroperoxide

This step involves the peroxidation of tert-amyl alcohol.

-

Materials: tert-Amyl alcohol, hydrogen peroxide, and a catalyst such as phosphotungstic acid.

-

Procedure:

-

Combine tert-amyl alcohol and hydrogen peroxide in a molar ratio of approximately 1:1.5-2.5, along with a catalytic amount of phosphotungstic acid (e.g., 0.01-0.07 molar equivalents).

-

Stir the mixture continuously at a controlled temperature, for instance, between 30-85 °C, for a duration of 3-5 hours.

-

After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation.

-

The lower aqueous layer is separated and the upper organic layer, containing tert-amyl hydroperoxide, is collected for the next step.

-

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized hydroperoxide with 2-ethylhexanoyl chloride.

-

Materials: tert-Amyl hydroperoxide (from Step 1), 2-ethylhexanoyl chloride, and a base (e.g., sodium hydroxide (B78521) solution).

-

Procedure:

-

In a reaction vessel, combine tert-amyl hydroperoxide and 2-ethylhexanoyl chloride.

-

Slowly add a solution of a suitable base, such as 10-45% sodium hydroxide, while maintaining the reaction temperature between 10-50 °C. The molar ratio of hydroperoxide to acyl chloride to base is typically in the range of 1.3-3:1:1.5-3.

-

Continue stirring for 1.5-5 hours.

-

Upon completion, allow the mixture to separate. The upper organic layer containing the desired product, this compound, is isolated.

-

The crude product may be purified by washing with a dilute base solution followed by a sulfide (B99878) salt solution to remove impurities.

-

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

- 1. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

- 2. This compound | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H26O3) [pubchemlite.lcsb.uni.lu]

- 4. Trigonox 121 this compound [nouryon.com]

An In-depth Technical Guide to the Synthesis of tert-Amyl Peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Amyl peroxy-2-ethylhexanoate, a versatile organic peroxide. The synthesis is a two-step process, commencing with the formation of a tert-amyl hydroperoxide intermediate, followed by its reaction with 2-ethylhexanoyl chloride to yield the final product. This document outlines the detailed reaction pathway, experimental protocols, and relevant quantitative data.

I. Synthesis Pathway

The synthesis of this compound proceeds through two primary stages:

-

Peroxidation of tert-Amyl Alcohol: In this initial step, tert-amyl alcohol reacts with hydrogen peroxide in the presence of a catalyst to form tert-amyl hydroperoxide (TAHP). Common catalysts for this reaction include strong acids like sulfuric acid or, in more modern approaches, phosphotungstic acid, which offers milder reaction conditions.[1]

-

Esterification of tert-Amyl Hydroperoxide: The formed tert-amyl hydroperoxide is then reacted with 2-ethylhexanoyl chloride in the presence of a base, such as sodium hydroxide (B78521), to produce this compound. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.

II. Experimental Protocols

The following protocols are based on established methods for the synthesis of similar peroxyesters, providing a robust framework for the laboratory preparation of this compound.[1]

Step 1: Synthesis of tert-Amyl Hydroperoxide (TAHP)

Materials:

-

tert-Amyl alcohol

-

Hydrogen peroxide (35-70% solution)

-

Phosphotungstic acid (catalyst)

-

Suitable solvent (e.g., toluene)

-

Separatory funnel

-

Reaction vessel with stirring and temperature control

Procedure:

-

To a reaction vessel, add tert-amyl alcohol and phosphotungstic acid.

-

Begin stirring the mixture and cool the vessel to the desired reaction temperature (typically between 30-85°C).[1]

-

Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the temperature. The molar ratio of tert-amyl alcohol to hydrogen peroxide is generally in the range of 1:1.5 to 1:2.5, with the catalyst at 0.01-0.07 molar equivalents.[1]

-

Allow the reaction to proceed for 2-5 hours with continuous stirring.[1]

-

After the reaction is complete, allow the mixture to settle and separate the organic and aqueous layers using a separatory funnel. The upper organic layer contains the tert-amyl hydroperoxide.

-

The crude TAHP can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

Materials:

-

tert-Amyl hydroperoxide (from Step 1)

-

2-Ethylhexanoyl chloride

-

Sodium hydroxide solution (10-45%)

-

Suitable solvent (e.g., dichloromethane (B109758) or toluene)

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

Procedure:

-

In a reaction vessel, dissolve the tert-amyl hydroperoxide in a suitable organic solvent.

-

Cool the mixture to the reaction temperature, typically between 10-50°C.[1]

-

In a separate vessel, prepare the sodium hydroxide solution.

-

Simultaneously add the 2-ethylhexanoyl chloride and the sodium hydroxide solution to the stirred TAHP solution. The molar ratio of TAHP to 2-ethylhexanoyl chloride to base is typically in the range of 1.3-3 : 1 : 1.5-3.[1]

-

Maintain the reaction temperature and continue stirring for 1.5-5 hours.[1]

-

Upon completion, stop the stirring and allow the layers to separate.

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution, a sodium sulfide (B99878) solution (to reduce unreacted peroxides), and then water until the pH is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be further purified by vacuum distillation.

III. Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on typical procedures for analogous compounds.[1]

| Parameter | Step 1: Peroxidation | Step 2: Esterification |

| Reactant Molar Ratios | t-Amyl Alcohol : H₂O₂ : Catalyst | TAHP : 2-Ethylhexanoyl Chloride : Base |

| 1 : 1.5-2.5 : 0.01-0.07 | 1.3-3 : 1 : 1.5-3 | |

| Reaction Temperature | 30 - 85 °C | 10 - 50 °C |

| Reaction Time | 2 - 5 hours | 1.5 - 5 hours |

| Purity of Final Product | - | > 97% |

IV. Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

Caption: Reactant to product conversion pathway.

References

An In-depth Technical Guide to the Decomposition Mechanism of tert-Amyl Peroxy-2-ethylhexanoate

This technical guide provides a comprehensive overview of the thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate (TAPO), a widely used organic peroxide in the polymer industry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the decomposition kinetics, mechanism, and analytical methodologies associated with this compound.

Introduction

This compound, also known by trade names such as Trigonox® 121 and Luperox® 575, is an aliphatic perester utilized as a radical initiator for the polymerization of various monomers, including ethylene, styrene, and acrylates.[1][2] Its thermal instability is a key characteristic, making it an efficient source of free radicals at elevated temperatures. However, this reactivity also necessitates careful handling and a thorough understanding of its decomposition behavior to ensure safe application and process control. This guide delves into the core aspects of TAPO's decomposition, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Quantitative Decomposition Data

The thermal decomposition of this compound follows first-order kinetics. The rate of decomposition is highly dependent on temperature. Key quantitative data related to its thermal stability and decomposition kinetics are summarized in the tables below.

Table 1: Half-Life Data for this compound

The half-life (t½) is the time required for 50% of the peroxide to decompose at a given temperature. This parameter is crucial for selecting appropriate operating temperatures in polymerization processes. The data presented below is for TAPO in a 0.1 M benzene (B151609) solution.[3]

| Temperature (°C) | Half-Life (hours) |

| 72 | 10 |

| 91 | 1 |

| 130 | 0.0167 (1 min) |

Table 2: Arrhenius Parameters and Safety Data

| Parameter | Value for this compound (or related compounds) | Source(s) |

| Activation Energy (Ea) | ~130 kJ/mol (for "secondary" tert-amyl peroxyesters) | [4] |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [5] |

| Major Decomposition Products | Carbon dioxide, Methane, tert-Amyl alcohol, Heptane (B126788), Ethane, Acetone, 3-(1,1-Dimethylpropoxy)heptane | [5][6] |

Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond. For secondary aliphatic peroxyesters like TAPO, this process is believed to occur via a concerted two-bond scission mechanism.[4]

Primary Decomposition Step

The initial step involves the simultaneous breaking of the O-O and a C-C bond, leading to the formation of a tert-amyloxy radical, a 2-ethylhexyl radical, and a molecule of carbon dioxide.

Secondary Radical Reactions

The highly reactive radicals generated in the primary step undergo a series of secondary reactions, leading to the final, more stable decomposition products. These reactions include hydrogen abstraction, β-scission, disproportionation, and combination.

A plausible, though not exhaustively proven, set of secondary reactions is outlined below:

-

tert-Amyloxy Radical Pathways:

-

Hydrogen Abstraction: The tert-amyloxy radical can abstract a hydrogen atom from a suitable donor (e.g., the solvent or another molecule) to form tert-Amyl alcohol .

-

β-Scission: The tert-amyloxy radical can undergo β-scission, breaking a carbon-carbon bond to yield Acetone and an ethyl radical .

-

-

2-Ethylhexyl Radical Pathways:

-

Hydrogen Abstraction: The 2-ethylhexyl radical can abstract a hydrogen atom to form Heptane .

-

Disproportionation: Two 2-ethylhexyl radicals can react via disproportionation to yield heptane and heptene.

-

Combination: Two 2-ethylhexyl radicals can combine to form a larger alkane.

-

-

Further Radical Reactions:

-

The ethyl radical formed from β-scission can abstract a hydrogen atom to form Ethane or combine with other radicals.

-

The formation of Methane likely arises from the decomposition of other radical species.

-

The ether 3-(1,1-Dimethylpropoxy)heptane is likely formed through the combination of a tert-amyloxy radical and a 2-ethylhexyl radical.

-

Experimental Protocols

The study of this compound decomposition involves several key experimental techniques to determine its kinetic parameters and identify its decomposition products.

Determination of Decomposition Kinetics using FT-IR Spectroscopy

This protocol is based on the methodology described for studying the decomposition of aliphatic tert-amyl peroxyesters.[4]

Objective: To determine the first-order rate constant of TAPO decomposition at a specific temperature.

Materials and Equipment:

-

This compound

-

n-heptane (or other suitable solvent)

-

High-pressure tubular reactor

-

High-pressure optical cell

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Temperature and pressure control systems

Procedure:

-

Prepare a dilute solution of TAPO in n-heptane of a known concentration.

-

Set the desired temperature and pressure for the tubular reactor.

-

Pump the TAPO solution through the tubular reactor at a constant flow rate to achieve a specific residence time.

-

The effluent from the reactor flows through the high-pressure optical cell placed in the sample compartment of the FT-IR spectrometer.

-

Continuously monitor the concentration of TAPO by measuring the absorbance of its characteristic carbonyl stretching frequency in the IR spectrum.

-

Repeat the experiment at different flow rates (i.e., different residence times) to obtain a kinetic trace.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln([TAPO]t/[TAPO]0) versus residence time.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the identification of volatile decomposition products.

Objective: To identify the major decomposition products of TAPO.

Materials and Equipment:

-

This compound

-

Inert solvent (e.g., dodecane)

-

Sealed reaction vials

-

Thermostatically controlled heating block or oven

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)

-

Headspace autosampler (optional)

Procedure:

-

Prepare a solution of TAPO in the chosen inert solvent in a sealed reaction vial.

-

Heat the vial at a temperature known to cause significant decomposition (e.g., 100-130°C) for a specific period.

-

After cooling, a sample of the reaction mixture (or the headspace above the liquid) is injected into the GC-MS.

-

The components of the mixture are separated by the gas chromatograph based on their boiling points and interaction with the column's stationary phase.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum for each component provides a unique fragmentation pattern that can be compared to a library of known spectra (e.g., NIST) for identification.

-

Quantification of the products can be achieved by using internal or external standards.

Safety Considerations

This compound is a thermally sensitive and potentially explosive material.[7][8] It is crucial to handle this compound with appropriate safety precautions:

-

Storage: Store at refrigerated temperatures as recommended by the manufacturer to prevent self-accelerating decomposition.

-

Handling: Avoid heat, sparks, and flame. Prevent contact with incompatible materials such as strong acids, bases, and reducing agents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Scale: When conducting experiments, it is advisable to work with small quantities, especially during initial investigations.

This guide provides a foundational understanding of the decomposition of this compound. For specific applications, it is essential to consult the manufacturer's safety data sheets and conduct thorough risk assessments.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 4. Decomposition Rate of Aliphatic tert-Amyl Peroxyesters [uni-pc.gwdg.de]

- 5. pergan.com [pergan.com]

- 6. nouryon.com [nouryon.com]

- 7. This compound | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Thermal Stability of tert-Amyl peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tert-Amyl peroxy-2-ethylhexanoate (TAPEH), a widely used organic peroxide in various industrial applications, including as a polymerization initiator and curing agent.[1] Understanding the thermal characteristics of this compound is critical for ensuring safe handling, storage, and application.

Core Thermal Stability Data

The thermal stability of this compound is characterized by several key parameters, including its Self-Accelerating Decomposition Temperature (SADT), half-life at various temperatures, and recommended control and emergency temperatures for storage and transport. This data is crucial for preventing runaway reactions and ensuring the material's integrity.

The following table summarizes the critical temperature data for this compound. These values are essential for establishing safe operating and storage conditions.

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | ca. 35 °C | [2][3][4][5] |

| Control Temperature (Tc) | 20 °C | [3][4] |

| Emergency Temperature (Te) | 25 °C | [3][5] |

| Recommended Storage Temperature | ≤5 °C to below 10 °C | [2][3][4] |

| Maximum Transport Temperature | 20 °C | [6] |

Note: The SADT is the lowest temperature at which self-accelerating decomposition may occur in the packaging used for transport. The control temperature is the maximum temperature at which the organic peroxide can be safely transported. The emergency temperature is the temperature at which emergency procedures must be implemented.

The half-life of a peroxide is the time required for half of the peroxide to decompose at a given temperature. This data is vital for determining appropriate reaction temperatures and times in polymerization processes. The half-life of this compound has been determined in a 0.1 mol/L benzene (B151609) solution.[2][6]

| Half-Life | Temperature |

| 10 hours | 72 °C[2], 73 °C[4] |

| 1 hour | 91 °C[2][4] |

| 1 minute | 130 °C[2][6] |

| 0.1 hour | 111 °C[4] |

The thermal decomposition of this compound yields a variety of products. Knowledge of these byproducts is important for safety assessments and understanding reaction mechanisms.

Major Decomposition Products:

Experimental Protocols

Detailed experimental protocols for the determination of the thermal stability data presented above are not extensively available in the public domain. The data is typically generated using standardized thermal analysis techniques. A general workflow for assessing thermal stability is outlined below.

A logical approach to evaluating the thermal stability of a reactive chemical like this compound involves a series of steps, from initial screening to detailed hazard analysis.

Caption: Logical workflow for assessing the thermal stability of reactive chemicals.

Differential Scanning Calorimetry (DSC): This technique is often used as an initial screening tool to determine the onset temperature of decomposition and the total energy released. While specific experimental conditions for this compound are not detailed in the provided search results, a typical DSC experiment would involve heating a small sample of the material at a constant rate (e.g., 2-10 °C/min) in a sealed pan to identify exothermic events.

Self-Accelerating Decomposition Temperature (SADT) Testing: The SADT is determined through various methods outlined in the UN Manual of Tests and Criteria, such as the US SADT test, the Adiabatic Storage Test (AST), and the Isothermal Storage Test (IST). These tests are designed to simulate the thermal behavior of the substance in its transport packaging.

Reactivity and Incompatibilities

This compound is a reactive substance that can undergo hazardous decomposition when exposed to heat, shock, friction, or contamination.[8][9] It is a strong oxidizing agent and is incompatible with:

-

Strong acids[10]

-

Strong bases[10]

-

Strong reducing agents[10]

-

Rust, iron, and copper[5]

-

Peroxide accelerators[5]

Contact with these materials can lead to accelerated and potentially explosive decomposition.[5]

References

- 1. firstpetrochemicals.com [firstpetrochemicals.com]

- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 3. TAPEH | this compound: High-Efficiency Initiator for BMC/SMC Curing and Artificial Stone Production [evergreenchemicals.cn]

- 4. yunno.net [yunno.net]

- 5. smcheah.weebly.com [smcheah.weebly.com]

- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 7. pergan.com [pergan.com]

- 8. This compound | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound(686-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Navigating the Solubility Landscape of tert-Amyl peroxy-2-ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-amyl peroxy-2-ethylhexanoate, a versatile organic peroxide. Understanding its behavior in various organic solvents is critical for its safe handling, storage, and application in polymerization processes, curing of resins, and other specialized chemical syntheses. This document outlines its known solubility profile, presents a detailed protocol for solubility determination, and illustrates key experimental and logical workflows.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is known to be insoluble in water.[1][2][3] As an organic peroxide, it is a thermally sensitive and reactive compound that may explode if exposed to heat, shock, or friction, necessitating temperature-controlled storage and handling.[1][2][3]

Solubility Profile in Organic Solvents

While precise quantitative solubility data is not extensively published, the compound is known to be soluble in most organic solvents.[4][5] Its commercial availability as a 75% solution in odorless mineral spirits or isododecane, which are aliphatic hydrocarbons, confirms its high solubility in this class of solvents.[6] Based on the principle of "like dissolves like," its solubility can be inferred across a range of common organic solvent classes.

The following table summarizes the expected solubility behavior of this compound. "Miscible" indicates that the two liquids will mix in all proportions to form a single, homogeneous phase.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility |

| Aliphatic Hydrocarbons | Heptane, Hexane, Isododecane | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Miscible/Highly Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Water | - | Insoluble[1][2][3][7] |

Experimental Protocol: Determination of Miscibility in Organic Solvents

This protocol provides a standardized method for determining the miscibility of this compound with various organic solvents. Crucially, all work with organic peroxides must be conducted in a controlled laboratory environment with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Operations should be performed in a well-ventilated fume hood, and sources of ignition must be eliminated.

Objective:

To qualitatively determine if this compound is miscible in a given organic solvent at ambient temperature.

Materials:

-

This compound (as pure as available)

-

Selected organic solvents (analytical grade)

-

Small, clear glass vials with screw caps (B75204) (e.g., 4 mL)

-

Calibrated pipettes or graduated cylinders (1 mL and 5 mL)

-

Vortex mixer

-

Black and white background cards for visual inspection

Procedure:

-

Preparation:

-

Ensure all glassware is clean and completely dry to prevent any unwanted reactions or contamination.

-

Label vials clearly with the name of the solvent to be tested.

-

Perform all operations within a chemical fume hood.

-

-

Solvent Addition:

-

Using a calibrated pipette, add 1.0 mL of the selected organic solvent to a labeled vial.

-

-

Peroxide Addition:

-

Carefully add 1.0 mL of this compound to the same vial containing the solvent.

-

-

Mixing:

-

Securely cap the vial.

-

Gently swirl the vial by hand for 10-15 seconds to initiate mixing.

-

Vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

-

Observation:

-

Let the vial stand undisturbed for at least 5 minutes.

-

Visually inspect the vial against both a black and a white background.

-

Miscible: The mixture appears as a single, clear, homogeneous liquid with no phase separation, cloudiness, or suspended droplets.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible/Insoluble: The mixture appears cloudy, turbid, or contains persistent suspended droplets that do not settle or coalesce into a single phase.

-

-

Recording Data:

-

Record the observation (Miscible, Immiscible, or Partially Miscible/Insoluble) for each solvent tested.

-

Note the ambient temperature at which the experiment was conducted.

-

-

Waste Disposal:

-

Dispose of all peroxide-containing mixtures according to institutional and regulatory guidelines for hazardous waste. Do not mix with incompatible waste streams.

-

Visualizing Workflows and Principles

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and underlying scientific principles.

Caption: Workflow for determining the miscibility of this compound.

Caption: "Like Dissolves Like" principle applied to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Miscibility - Wikipedia [en.wikipedia.org]

- 5. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]

- 6. benchchem.com [benchchem.com]

- 7. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]

An In-depth Technical Guide to the Material Safety of tert-Amyl Peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for tert-Amyl peroxy-2-ethylhexanoate (CAS No. 686-31-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended for professionals in research, scientific, and drug development fields to promote safe handling and use of this substance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint, sweet odor.[1][2][3] It is insoluble in water.[1][2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C13H26O3 | [1][4] |

| Molecular Weight | 230.34 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Faint, sweet | [1] |

| Boiling Point | 277.8 °C at 760 mmHg (decomposes) | [4][5] |

| Melting Point | -62 °C (Solidifies at or below -20°C / -4°F) | [4][5] |

| Density | 0.948 g/cm³ | [4] |

| Flash Point | 71 °C | [1] |

| Solubility in Water | Insoluble | [1][2][3] |

| Refractive Index | 1.435 (20ºC) | [4] |

Safety and Reactivity Data

This substance is a thermally unstable organic peroxide that can undergo self-accelerating decomposition with the evolution of heat.[5][6] It is sensitive to temperature increases and contamination.[1][5]

| Parameter | Value | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [5] |

| Control Temperature | 20 °C | [5] |

| Emergency Temperature | 25 °C | [5] |

| UN Number | 3115 | [3][5] |

| Hazard Class | 5.2 (Organic Peroxide Type D, liquid, temperature controlled) | [1][5] |

| Incompatibilities | Strong acids, strong bases, strong reducing agents, rust, iron, and copper.[1][5] | |

| Hazardous Decomposition Products | Flammable and/or toxic gases are produced in a fire.[1][3] | |

| Reactivity Profile | Explodes with great violence when rapidly heated to a critical temperature; the pure form is shock sensitive and detonable.[2][3][7] May explode from heat, contamination, or loss of temperature control.[1][2][3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Hazard Category | GHS Hazard Statement | Reference(s) |

| Organic Peroxides | Type D | H242: Heating may cause a fire. | [2][8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | [2][8] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. | [2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. | [2] |

Experimental Protocols

The data presented in this guide are determined by standardized experimental methodologies, primarily those outlined in the UN Manual of Tests and Criteria and the OECD Guidelines for the Testing of Chemicals. Below are summaries of the key experimental protocols relevant to the safety data of this compound.

Determination of Self-Accelerating Decomposition Temperature (SADT)

The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[9] This is a critical parameter for the safe storage and transport of organic peroxides.[6] The Heat Accumulation Storage Test (HAST) is a common method for determining the SADT.[6]

Methodology: Heat Accumulation Storage Test (UN Test H.4)

-

Apparatus: An insulated container (e.g., a Dewar flask) with a volume of 100 to 1000 ml, equipped with temperature sensors for both the sample and the surrounding oven.

-

Procedure:

-

The sample is placed in the insulated container, which is then placed in a temperature-controlled oven.

-

The oven is heated to a selected temperature, and the temperature of the sample is monitored.

-

The test is conducted for a period of up to seven days.

-

If the sample temperature does not exceed the oven temperature by 6 °C within the seven-day period, the test is considered a "pass" at that temperature.[9]

-

If the sample temperature exceeds the oven temperature by 6 °C, the test is a "fail".[9]

-

The test is repeated at different temperatures, typically in 5 °C increments, until the lowest temperature that results in a "fail" is determined. This temperature is reported as the SADT.[9]

-

Skin Sensitization Testing

The potential for a chemical to cause skin sensitization is a key toxicological endpoint. The Local Lymph Node Assay (LLNA) , as described in OECD Guideline 429, is the preferred in vivo method.[8][10]

Methodology: Local Lymph Node Assay (OECD TG 429)

-

Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[7][8] This proliferation is proportional to the dose and potency of the sensitizer.[7]

-

Animals: Typically, mice are used for this assay.[8]

-

Procedure:

-

A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.[7][8]

-

The test substance is applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.

-

After the exposure period, the animals are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.[8]

-

The draining auricular lymph nodes are excised, and the radioactivity is measured.

-

-

Data Analysis: The stimulation index (SI) is calculated by dividing the mean radioactivity in the test group by the mean radioactivity in the control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[7][8]

Aquatic Toxicity Testing

The acute toxicity of a substance to aquatic invertebrates is assessed using standardized tests, such as the Daphnia sp. Acute Immobilisation Test (OECD Guideline 202).[11][12]

Methodology: Daphnia sp. Acute Immobilisation Test (OECD TG 202)

-

Principle: This test determines the concentration of a substance that causes immobilization of Daphnia (a small freshwater crustacean) over a 48-hour exposure period.[11][12]

-

Test Organisms: Young daphnids (less than 24 hours old) are used.[13]

-

Procedure:

-

Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.[12] A control group is also maintained.[12]

-

At least five concentrations are typically used.[12]

-

The number of immobilized daphnids is observed at 24 and 48 hours.[11][13] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[12]

-

-

Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the test organisms) at 48 hours.[11][13]

Visualizations

GHS Hazard Communication Workflow

Caption: GHS Hazard Communication Workflow for this compound.

Safe Handling and Storage Logical Flow

Caption: Logical Flow for Safe Handling and Storage of this compound.

Decomposition Pathway of this compound

Caption: Simplified Decomposition Pathway of this compound.

References

- 1. unece.org [unece.org]

- 2. unece.org [unece.org]

- 3. cetjournal.it [cetjournal.it]

- 4. thecompliancecenter.com [thecompliancecenter.com]

- 5. un-ilibrary.org [un-ilibrary.org]

- 6. americanchemistry.com [americanchemistry.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 10. flashpointsrl.com [flashpointsrl.com]

- 11. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. oecd.org [oecd.org]

A Comprehensive Technical Guide to tert-Amyl peroxy-2-ethylhexanoate

This technical guide provides an in-depth overview of tert-Amyl peroxy-2-ethylhexanoate, a versatile organic peroxide. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document details its chemical synonyms, physical and safety properties, and its applications, particularly as a polymerization initiator.

Chemical Identity and Synonyms

This compound is known by a variety of names in industrial and academic settings. A comprehensive list of its synonyms, including its IUPAC name and CAS registry number, is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Value |

| IUPAC Name | 2-methylbutan-2-yl 2-ethylhexaneperoxoate[1] |

| CAS Number | 686-31-7[1][2][3][4] |

| EC Number | 211-687-3[1][4] |

| UN Number | 3115[1][4] |

| Molecular Formula | C13H26O3[1][3][4] |

| InChI | InChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3[1] |

| InChIKey | IFXDUNDBQDXPQZ-UHFFFAOYSA-N[1] |

| SMILES | CCCCC(CC)C(=O)OOC(C)(C)CC[1] |

Common Synonyms and Trade Names:

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety properties of this compound. This information is critical for its safe handling, storage, and application in experimental and industrial settings.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Weight | 230.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint | |

| Density | 0.9075 g/cm³ at 20 °C | [4] |

| Melting Point | -62 °C | [4] |

| Boiling Point | 68 °C at 0.5 Torr | [4] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |

| Refractive Index | 1.435 at 20 °C | [4] |

| Theoretical Active Oxygen Content | 6.95% |

Thermal Stability and Decomposition Data:

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | |

| Control Temperature | 20 °C | |

| Emergency Temperature | 25 °C | |

| Half-life (t½) | 0.1 hour at 111 °C | |

| 1 hour at 91 °C | ||

| 10 hours at 73 °C |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-amyl hydroperoxide with 2-ethylhexanoyl chloride in the presence of a base. This is a variation of the Schotten-Baumann reaction.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Methodology Outline:

-

Deprotonation: tert-Amyl hydroperoxide is reacted with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, in a biphasic system to form the corresponding tert-amyl peroxy anion.

-

Aqueous Phase: This reaction typically occurs in the aqueous phase where the base deprotonates the hydroperoxide.

-

Organic Phase: 2-Ethylhexanoyl chloride is dissolved in an organic solvent.

-

Interfacial Reaction: The tert-amyl peroxy anion then reacts with the 2-ethylhexanoyl chloride at the interface of the two phases to form the desired peroxyester, this compound.

-

Workup: The organic layer is separated, washed to remove unreacted starting materials and byproducts, and dried. The solvent is then removed under reduced pressure to yield the final product.

Note: The reaction is exothermic and must be carefully controlled to prevent the decomposition of the peroxide product.

Application in Polymerization

This compound is an efficient initiator for the radical polymerization of various monomers, such as ethylene, styrene, and acrylates. The peroxide decomposes upon heating to generate free radicals, which then initiate the polymerization chain reaction.

Decomposition and Initiation Mechanism:

Caption: Simplified mechanism of radical polymerization initiated by this compound.

General Experimental Protocol for Polymerization:

-

Monomer Preparation: The monomer (e.g., styrene) is purified to remove any inhibitors.

-

Reaction Setup: The purified monomer is placed in a reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas.

-

Initiator Addition: A solution of this compound in a suitable solvent is prepared and added to the monomer. The concentration of the initiator will depend on the desired molecular weight of the polymer and the reaction temperature.

-

Polymerization: The reaction mixture is heated to a specific temperature (typically determined by the half-life of the initiator, e.g., 70-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.

-

Termination and Isolation: Once the desired conversion is achieved, the reaction is cooled down, and the polymer is precipitated by adding a non-solvent. The polymer is then filtered, washed, and dried.

Logical Relationships in Organic Peroxide Classification

This compound belongs to the class of organic compounds known as peroxyesters. The following diagram illustrates its position within the broader classification of organic peroxides.

References

Physical and chemical properties of tert-Amyl peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Amyl peroxy-2-ethylhexanoate, a notable member of the organic peroxide family, is a compound of significant interest in various industrial and research applications. Primarily recognized for its role as a free-radical initiator in polymerization processes, its chemical reactivity also warrants a thorough understanding of its properties and potential biological interactions. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside proposed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its toxicological profile and explores potential interactions with biological signaling pathways, offering valuable insights for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | t-Amylperoxy 2-ethylhexanoate, Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylpropyl ester | [1] |

| CAS Number | 686-31-7 | [1] |

| Molecular Formula | C13H26O3 | [1] |

| Molecular Weight | 230.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.9075 g/cm³ at 20 °C | [2] |

| Melting Point | -62 °C | [2] |

| Boiling Point | 68 °C at 0.5 Torr | [2] |

| Solubility | Insoluble in water | [1] |

| Refractive Index | 1.435 at 20 °C | [2] |

Table 2: Safety and Reactivity Data

| Property | Value | Reference(s) |

| Flash Point | 71 °C | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [4] |

| UN Number | 3115 | [1] |

| Hazard Class | 5.2 (Organic Peroxide) | [4] |

| Reactivity | Explodes with great violence when rapidly heated; shock sensitive in pure form.[5] Incompatible with strong acids, strong bases, and strong reducing agents.[3] | |

| Decomposition Products | Decomposition products are flammable and may include carbon dioxide, methane, tert-amyl alcohol, and 2-ethylhexanoic acid. | [3] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the formation of tert-amyl hydroperoxide followed by its reaction with 2-ethylhexanoyl chloride.

Step 1: Synthesis of tert-Amyl Hydroperoxide from tert-Amyl Alcohol

This reaction involves the acid-catalyzed reaction of tert-amyl alcohol with hydrogen peroxide.

-

Materials: tert-Amyl alcohol, hydrogen peroxide (30-50% solution), sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the tert-amyl alcohol in an ice bath.

-

Slowly add a stoichiometric excess of hydrogen peroxide to the cooled alcohol with continuous stirring.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude tert-amyl hydroperoxide.

-

Step 2: Synthesis of this compound

This step involves the acylation of tert-amyl hydroperoxide with 2-ethylhexanoyl chloride in the presence of a base.

-

Materials: tert-Amyl hydroperoxide (from Step 1), 2-ethylhexanoyl chloride, a base (e.g., pyridine (B92270) or aqueous sodium hydroxide), and an organic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the crude tert-amyl hydroperoxide in the organic solvent in a round-bottom flask cooled in an ice bath.

-

Slowly add the base to the solution with stirring.

-

Add 2-ethylhexanoyl chloride dropwise to the reaction mixture, ensuring the temperature remains low.

-

After the addition, allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

-

Proposed Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a suitable method.

-

Materials: Crude this compound, silica (B1680970) gel, and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The exact ratio should be optimized for best separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the peroxide bond does not have a strong chromophore at higher wavelengths.

-

Standard Preparation: Prepare standard solutions of known concentrations of a purified reference sample of this compound to create a calibration curve for quantification.

Gas Chromatography (GC)

GC analysis of organic peroxides can be challenging due to their thermal instability. A method using a cool on-column injection or a programmed temperature vaporization (PTV) inlet can minimize decomposition.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).

-

Injector: Cool on-column or PTV inlet with a temperature program that starts at a low temperature.

-

Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up at a controlled rate.

-

Detector: Flame ionization detector (FID) or mass spectrometry (MS) for identification.

-

Derivatization: Silylation of the corresponding hydroperoxide (if present as an impurity) can improve thermal stability for GC analysis.

Toxicological Profile and Biological Signaling

Acute Toxicity

The available data on the acute toxicity of this compound is summarized in the table below.

Table 3: Acute Toxicity Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | > 5000 mg/kg | [4] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [4] |

| Skin Irritation | - | - | Slightly irritating | [4] |

| Eye Irritation | - | - | Non-irritating | [4] |

| Sensitization | - | Skin | May cause sensitization | [4] |

Biological Effects and Potential Signaling Pathway Interactions

Organic peroxides, including this compound, are known to exert their biological effects primarily through the generation of reactive oxygen species (ROS).[6] These ROS can lead to oxidative stress within cells, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

The primary mechanism of action involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide, which generates highly reactive free radicals. These radicals can then initiate a cascade of oxidative damage to vital cellular components.

Potential Interactions with Signaling Pathways:

While specific studies on the interaction of this compound with cellular signaling pathways are limited, the known effects of oxidative stress suggest potential modulation of several key pathways:

-

Inflammatory Pathways: ROS can activate pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to the expression of inflammatory cytokines.[6]

-

Apoptosis Pathways: Severe oxidative stress can induce programmed cell death (apoptosis) by damaging mitochondria and activating caspase cascades.[6]

-

Redox Signaling: At lower concentrations, ROS can act as signaling molecules, modulating the activity of various proteins through the reversible oxidation of cysteine residues. This can impact a wide range of cellular processes, including cell growth, proliferation, and differentiation.[6]

Given its ability to induce oxidative stress, this compound could potentially influence these pathways, a consideration of importance for drug development professionals, particularly in the context of toxicology and off-target effects.

Handling and Safety Precautions

This compound is a hazardous substance that requires careful handling.

-

Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[3] It should be stored below 10°C.[3] Keep containers tightly closed and separate from incompatible materials.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes.[7]

-

Spill Response: In case of a spill, eliminate all ignition sources.[3] Absorb the spill with an inert, non-combustible material and place it in a loosely covered container for disposal.[3] Do not use combustible materials like paper towels to clean up spills.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be treated as hazardous waste.

Conclusion

This compound is a versatile organic peroxide with important industrial applications. Its reactive nature, however, necessitates a thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols. For researchers and professionals in drug development, an awareness of its potential to induce oxidative stress and interact with biological signaling pathways is crucial for assessing its toxicological profile and potential off-target effects. Further research is warranted to elucidate the specific molecular interactions of this compound within biological systems.

References

- 1. This compound | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound(686-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. smcheah.weebly.com [smcheah.weebly.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. airo.co.in [airo.co.in]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Theoretical Active Oxygen Content of tert-Amyl peroxy-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the theoretical active oxygen content of tert-Amyl peroxy-2-ethylhexanoate, a crucial parameter for its application as a polymerization initiator. The active oxygen content is a measure of the peroxide concentration within the molecule and is directly related to its reactivity and energy content.

Understanding Active Oxygen Content

In the field of organic peroxides, the "active oxygen" content quantifies the amount of peroxide present in a specific formulation. Conventionally, each peroxide group (-O-O-) is considered to have one "active" oxygen atom. This value is essential for comparing the relative concentrations of peroxy groups in different formulations. Generally, a higher active oxygen content correlates with a higher energy content and, consequently, a greater potential hazard.

The theoretical active oxygen content is a calculated value based on the molecular structure of the peroxide. It is determined by the following formula:

A[O]theoretical (%) = (16 * p) / m * 100[1][2]

Where:

-

p is the number of peroxide groups in the molecule.

-

m is the molecular weight of the pure peroxide.

-

16 is the atomic weight of oxygen.

Calculation for this compound

To determine the theoretical active oxygen content of this compound, we first need its molecular formula and molecular weight.

The structure of this compound contains a single peroxide group (-O-O-), therefore p = 1 .

Using the formula, the calculation is as follows:

A[O]theoretical (%) = (16 * 1 / 230.34) * 100 ≈ 6.95%

Quantitative Data Summary

The key quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₂₆O₃ | [1][2][3][4] |

| Molecular Weight | 230.34 g/mol | [1][2][4][5] |

| Number of Peroxy Groups (p) | 1 | Inferred from chemical structure |

| Theoretical Active Oxygen Content | ~6.95% | Calculated |

Methodology for Determining Theoretical Active Oxygen Content

The calculation of the theoretical active oxygen content is a straightforward process based on the molecular properties of the compound. The detailed steps are outlined below.

Experimental Protocol: This is a theoretical calculation and does not involve a physical experiment.

-

Identify the Chemical Structure: Determine the molecular structure of the organic peroxide , which is this compound.

-

Determine the Molecular Formula: Based on the chemical structure, write the molecular formula (C₁₃H₂₆O₃).

-

Calculate the Molecular Weight: Sum the atomic weights of all atoms in the molecular formula to find the molecular weight (230.34 g/mol ).

-

Count the Peroxy Groups: Identify the number of peroxide (-O-O-) linkages in the molecule. For this compound, there is one.

-

Apply the Formula: Utilize the standard formula for theoretical active oxygen content: A[O]theoretical (%) = (16 * p / m) * 100.

-

Calculate the Final Value: Substitute the known values into the formula to arrive at the theoretical active oxygen content.

Visualization of the Calculation Logic

The logical workflow for calculating the theoretical active oxygen content is depicted in the following diagram.

Caption: Logical workflow for calculating theoretical active oxygen content.

References

A Technical Guide to the Self-Accelerating Decomposition Temperature (SADT) of tert-Amyl peroxy-2-ethylhexanoate

This technical guide provides an in-depth analysis of the Self-Accelerating Decomposition Temperature (SADT) of tert-Amyl peroxy-2-ethylhexanoate (TAPEH), a critical parameter for the safe handling, storage, and transport of this organic peroxide. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the thermal stability of this compound.

Chemical Identity:

Quantitative Data Summary

The thermal stability of this compound is characterized by its Self-Accelerating Decomposition Temperature (SADT), along with recommended control and emergency temperatures for safe management.

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | ca. 35°C | [1][2] |